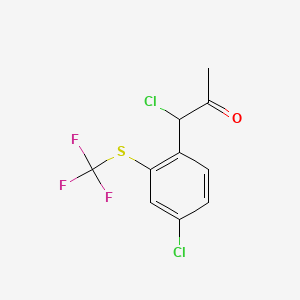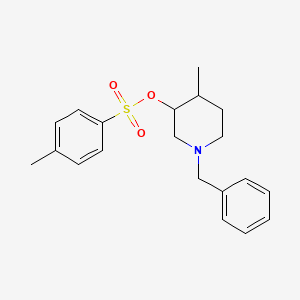
1-(6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone is a chemical compound with a complex structure that includes a chloro, trifluoromethoxy, and biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone typically involves multiple steps, starting with the preparation of the biphenyl core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ethanone group to an alcohol.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, while the ethanone group may participate in chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone
- 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanone
Uniqueness
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone is unique due to the specific combination of chloro, trifluoromethoxy, and biphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
特性
分子式 |
C15H10ClF3O2 |
|---|---|
分子量 |
314.68 g/mol |
IUPAC名 |
1-[4-chloro-3-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)11-4-7-14(16)13(8-11)10-2-5-12(6-3-10)21-15(17,18)19/h2-8H,1H3 |
InChIキー |
UYYHHVRPYVQKIE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


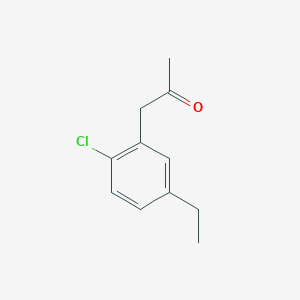
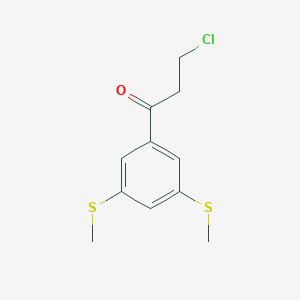


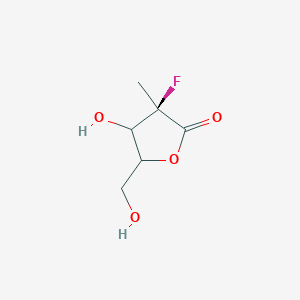
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)

